4-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide
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Overview
Description
4-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: : Undergoes oxidation reactions, particularly on the thiazole and pyridazine rings, forming various N-oxides.
Reduction: : The compound can be reduced using agents like sodium borohydride, often targeting the ketone group on the pyridazine ring.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at positions on the thiazole ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
4. Scientific Research Applications: This compound has a range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methods.
Biology and Medicine: : Investigated for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects due to its unique structure.
Industry: : Could be utilized in the design of new materials or as an intermediate in the synthesis of other valuable compounds.
5. Mechanism of Action: The mechanism of action is linked to its ability to interact with various molecular targets. The thiazole and pyridazine rings enable it to bind to enzymes or receptors, modulating their activity. This interaction can influence biological pathways, potentially leading to therapeutic effects. Detailed studies are required to elucidate specific molecular targets and pathways involved.
6. Comparison with Similar Compounds: Compared to other thiazole or pyridazine-based compounds, 4-methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide stands out due to its combined structural features, which may confer unique biological activity. Similar compounds include:
2-phenylthiazole derivatives with varying substituents.
Pyridazine-based compounds with different functional groups.
The uniqueness lies in its potential dual activity arising from both the thiazole and pyridazine moieties, making it a versatile compound for further investigation in medicinal chemistry.
Biological Activity
4-Methyl-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-2-phenylthiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a thiazole ring, a pyridazine moiety, and various functional groups, which contribute to its pharmacological properties. Research indicates significant promise in antifungal and anticancer applications, making it a subject of ongoing investigation.
Chemical Structure
The compound's molecular formula is C24H22N4O2S with a molecular weight of 430.53 g/mol. Its structural complexity includes key functional groups that enhance its biological interactions.
Property | Value |
---|---|
Molecular Formula | C24H22N4O2S |
Molecular Weight | 430.53 g/mol |
CAS Number | 1021120-39-7 |
Antifungal Activity
Studies have shown that compounds with similar structural features exhibit notable antifungal properties. For instance, derivatives of thiazole and pyridazine have been reported to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.004 to 0.06 mg/mL, demonstrating their potency against resistant strains .
Anticancer Activity
Research into the anticancer potential of this compound indicates its ability to inhibit specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it interacts effectively with targets such as topoisomerases and kinases, which are crucial in cancer biology. The compound's structure allows it to fit into the active sites of these enzymes, potentially blocking their function and leading to reduced tumor growth .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes critical in fungal metabolism and cancer cell division.
- Binding Affinity : High binding affinity to biological targets enhances its efficacy as an antifungal and anticancer agent.
- Structural Interactions : The unique combination of thiazole and pyridazine rings facilitates interaction with hydrophobic pockets in target proteins.
Case Studies
Recent studies have explored the biological activity of this compound through various experimental approaches:
- In Vitro Studies : Testing against several fungal strains revealed significant antifungal activity comparable to established antifungal agents like fluconazole.
- Molecular Docking : Simulations demonstrated strong interactions with key residues in target enzymes, suggesting a promising pathway for drug development.
- In Vivo Models : Preliminary animal studies are underway to assess the therapeutic potential and toxicity profiles.
Properties
IUPAC Name |
4-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-17-22(31-24(26-17)19-11-6-3-7-12-19)23(30)25-15-8-16-28-21(29)14-13-20(27-28)18-9-4-2-5-10-18/h2-7,9-14H,8,15-16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAZEZMBJCNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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